molecular formula C11H19N3O2 B13547248 Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Cat. No.: B13547248
M. Wt: 225.29 g/mol
InChI Key: KWMFQXKWZIRRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms The compound also contains an ethyl ester group, a methylamino group, and a methyl substituent on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced to the pyrazole ring through a methylation reaction using methyl iodide and a strong base, such as sodium hydride.

    Formation of the Ethyl Ester Group: The ethyl ester group can be introduced through the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

    Introduction of the Methylamino Group: The methylamino group can be introduced through the reaction of the corresponding amine with formaldehyde and formic acid in a reductive amination reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidation products.

    Reduction: The compound can be reduced using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form corresponding reduction products.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form corresponding substitution products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Corresponding substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe to study the biological activity of pyrazole derivatives and their interactions with biological targets.

    Medicine: The compound can be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial activities.

    Industry: The compound can be used as an intermediate in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Binding to Enzymes: The compound may bind to enzymes involved in metabolic pathways, thereby inhibiting or modulating their activity.

    Interaction with Receptors: The compound may interact with receptors on the surface of cells, leading to changes in cellular signaling and function.

    Modulation of Gene Expression: The compound may affect the expression of genes involved in various biological processes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can be compared with other similar compounds, such as:

    Ethyl 2-methyl-3-(1h-pyrazol-1-yl)-2-(methylamino)propanoate: This compound lacks the methyl group on the pyrazole ring, which may affect its chemical properties and biological activity.

    Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(amino)propanoate: This compound lacks the methyl group on the amino group, which may affect its reactivity and interactions with biological targets.

    Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate:

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

ethyl 2-methyl-2-(methylamino)-3-(3-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C11H19N3O2/c1-5-16-10(15)11(3,12-4)8-14-7-6-9(2)13-14/h6-7,12H,5,8H2,1-4H3

InChI Key

KWMFQXKWZIRRTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CN1C=CC(=N1)C)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.